molecular formula C15H15NO2 B3490758 2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

Cat. No.: B3490758
M. Wt: 241.28 g/mol
InChI Key: PGCSRULRGOMCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves a multi-step process. One common method starts with the Povarov cycloaddition reaction, which combines p-toluidine, benzaldehyde, and trans-methyl-isoeugenol . This reaction is followed by N-furoylation to introduce the furan ring. The reaction conditions often involve the use of deep eutectic solvents to facilitate the process .

Chemical Reactions Analysis

2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, especially on the furan ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield brominated derivatives, while nitration can introduce nitro groups into the molecule.

Mechanism of Action

The mechanism of action of 2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets and pathways. For instance, as an NF-κB inhibitor, it can modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, and cell proliferation . By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines a furan ring with a quinoline moiety, providing it with distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-7-13-12(10-11)4-2-8-16(13)15(17)14-5-3-9-18-14/h3,5-7,9-10H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCSRULRGOMCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
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2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE
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2-FURYL[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE

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